Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-
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Overview
Description
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine is a synthetic organic compound characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a 2,2-dimethylimidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,2-dimethylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine is unique due to its specific imidazolidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
630127-09-2 |
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Molecular Formula |
C23H32N2O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethylimidazolidine |
InChI |
InChI=1S/C23H32N2O4/c1-23(2)24(15-17-7-9-19(26-3)21(13-17)28-5)11-12-25(23)16-18-8-10-20(27-4)22(14-18)29-6/h7-10,13-14H,11-12,15-16H2,1-6H3 |
InChI Key |
NKYSJKUVIMSYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCN1CC2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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